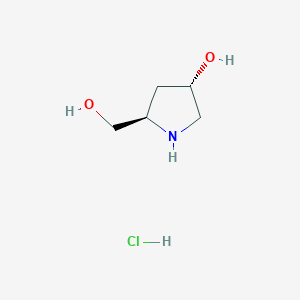

(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride

描述

(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound with a pyrrolidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound features a hydroxymethyl group and a hydroxyl group attached to the pyrrolidine ring, making it a versatile intermediate in the synthesis of more complex molecules.

属性

IUPAC Name |

(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-4-1-5(8)2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHDMWJWUWKOFE-JBUOLDKXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@H]1CO)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride typically involves the following steps:

Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.

Hydroxymethylation: Introduction of the hydroxymethyl group can be achieved through a hydroxymethylation reaction using formaldehyde and a base.

Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents such as osmium tetroxide or potassium permanganate.

Chirality Induction: The stereochemistry of the compound is controlled through chiral catalysts or chiral starting materials to ensure the desired (3S,5R) configuration.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

化学反应分析

Types of Reactions

(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in tetrahydrofuran.

Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halides or other substituted derivatives.

科学研究应用

Scientific Research Applications

-

Medicinal Chemistry

- Pharmaceutical Development : This compound serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structural properties suggest it may exhibit neuroprotective effects, making it a candidate for therapeutic applications in neurodegenerative diseases.

- Case Study : Research has indicated that derivatives of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride can act as g-secretase inhibitors, which are crucial in Alzheimer's disease treatment .

-

Organic Synthesis

- Building Block : The compound is utilized as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various biologically active compounds .

- Synthesis Routes : Several synthetic methods exist for producing this compound, including asymmetric synthesis techniques that leverage its chiral nature to yield specific enantiomers.

-

Biological Studies

- Enzyme Mechanisms : It is employed in studying enzyme mechanisms and as a chiral ligand in asymmetric synthesis. The interactions between the compound and specific biomolecular targets can influence enzymatic activities and receptor functions .

- Neuroprotective Studies : Investigations into its potential neuroprotective effects have shown promise in addressing conditions like Parkinson's and Alzheimer's diseases .

Industrial Applications

The compound finds utility in the production of fine chemicals and as a precursor in synthesizing agrochemicals. Its versatility makes it valuable in various industrial processes aimed at developing new chemical entities .

Data Table: Summary of Applications

作用机制

The mechanism of action of (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl and hydroxyl groups play a crucial role in binding to these targets, facilitating the desired biological or chemical effect

生物活性

(3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride is a chiral compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables summarizing its interactions and effects.

- Molecular Formula : CHClN\O

- Molecular Weight : 200.28 g/mol

- CAS Number : 1018987-47-7

The compound features a pyrrolidine ring with a hydroxymethyl group at the 5-position and a hydroxyl group at the 3-position, which contribute to its biological properties and potential therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : The compound may influence neurotransmitter systems, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Modulation of Enzymatic Activities : Studies have shown that it can interact with specific biomolecular targets, potentially influencing various enzymatic pathways .

- Antidepressant Potential : Due to its effects on neurotransmitters, there is interest in exploring its role in anxiety and depression treatments.

The exact mechanism by which (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol exerts its biological effects is still under investigation. However, it is believed to modulate receptor functions and enzymatic activities through specific binding interactions with proteins involved in neurotransmission and neuroprotection .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol resulted in reduced neuronal loss in models of induced neurodegeneration. The compound was shown to enhance the survival rate of neurons exposed to neurotoxic agents, indicating its protective role.

Binding Affinity Studies

Research has highlighted the binding affinity of (3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-ol with various receptors. For example, it was found to have significant binding affinity for serotonin receptors, which may contribute to its antidepressant effects .

Synthesis and Structural Similarities

Several synthetic routes have been developed for this compound. Its unique stereochemistry differentiates it from similar compounds, potentially leading to unique biological activities .

Table 2: Similar Compounds

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride | 478922-47-3 | 1.00 |

| (1R,2S,4S)-rel-7-Azabicyclo[2.2.1]heptan-2-ol hydrochloride | 1788041-50-8 | 0.97 |

| (2R,3R,4R,5S)-2-(Hydroxymethyl)piperidine-3,4,5-triol hydrochloride | 73285-50-4 | 0.88 |

常见问题

Q. Table 1: Comparison of Synthetic Approaches

Advanced: How do stereochemical variations impact biological activity?

Methodological Answer:

The (3S,5R) configuration is critical for target binding. For example:

- Enzyme interactions : highlights that pyrrolidine derivatives with hydroxymethyl groups (e.g., forodesine) exhibit stereospecific binding to purine nucleoside phosphorylase (PNP), where even minor stereochemical deviations reduce efficacy .

- Pharmacokinetics : notes that (3R)-configured pyrrolidin-3-ol derivatives show altered metabolic stability compared to (3S) isomers due to differences in hepatic enzyme recognition .

- Validation : Use circular dichroism (CD) or X-ray crystallography (as in ’s structural studies) to confirm stereochemistry and correlate it with activity .

Basic: What analytical techniques validate structural integrity and purity?

Methodological Answer:

- 1H/13C NMR : Assign peaks for hydroxymethyl (δ ~3.5–4.0 ppm) and pyrrolidine ring protons (δ ~1.5–3.0 ppm). used 1H NMR to detect 0.2% acetone impurity .

- LC/MS : Confirm molecular weight ([M+H]+ = 164.6 g/mol for the free base) and detect degradation products. applied LC/MS for a related pyrrolidine derivative .

- HPLC : Use polar stationary phases (e.g., C18) with UV detection at 206–254 nm. Adjust mobile phase (e.g., acetonitrile/ammonium formate) to resolve polar impurities .

Q. Table 2: Analytical Parameters

| Technique | Conditions () | Key Metrics |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/MeOH | Retention time: 8.2 min, Purity: 98.7% |

| LC/MS | ESI+ mode, m/z 312.4 | [M+H]+ confirmed |

Advanced: How to resolve discrepancies in purity assessments across labs?

Methodological Answer:

Discrepancies arise from:

- Detection wavelength : Hydroxymethyl groups absorb optimally at 206 nm (), but impurities may dominate at higher wavelengths .

- Column selectivity : Differences in C18 vs. HILIC columns affect polar impurity resolution. Calibrate using certified reference standards (not commercially available; synthesize in-house via ’s protocol) .

- Sample preparation : Lyophilization () vs. rotary evaporation may introduce hygroscopicity artifacts. Use Karl Fischer titration to quantify residual moisture .

Basic: What in vitro models assess pharmacokinetic properties?

Methodological Answer:

- Hepatic microsomes : Evaluate Phase I metabolism (oxidation). ’s forodesine studies used human liver microsomes to identify CYP3A4-mediated degradation .

- Caco-2 cells : Measure permeability (Papp >1 × 10⁻⁶ cm/s indicates good absorption). Adjust pH to mimic intestinal conditions (’s safety protocols for handling polar compounds) .

- Plasma stability assays : Incubate compound in plasma (37°C, 1–24 hours) and quantify via LC/MS. ’s puromycin study used similar methods .

Advanced: What are the challenges in scaling up synthesis while maintaining stereopurity?

Methodological Answer:

- Catalyst cost : Asymmetric hydrogenation () requires expensive chiral catalysts. Switch to enzymatic resolution (cheaper, but lower yield) .

- Thermodynamic control : High-temperature steps risk racemization. ’s patent uses low-temperature (~0°C) deprotection to preserve configuration .

- Process analytical technology (PAT) : Implement inline NMR or Raman spectroscopy (as in ’s PubChem protocols) for real-time monitoring .

Basic: How to mitigate side reactions during hydroxymethyl group functionalization?

Methodological Answer:

- Protection : Temporarily convert hydroxymethyl to acetate or silyl ether (e.g., TBS) to prevent oxidation. ’s trityl protection strategy minimizes side reactions .

- Solvent choice : Use aprotic solvents (e.g., DMF, THF) to avoid nucleophilic interference. ’s synthesis of tetrahydrofuran derivatives employed anhydrous conditions .

- Reductive amination : For amine coupling, use NaBH3CN in methanol (pH 6–7) to suppress over-alkylation .

Advanced: How to elucidate metabolic pathways using isotopic labeling?

Methodological Answer:

- Stable isotopes (²H, ¹³C) : Synthesize deuterated analogs (e.g., replace hydroxymethyl with CD2OH) and track metabolites via LC/MS. ’s codeine-d3 study exemplifies this approach .

- Radiolabeling (³H, ¹⁴C) : Incorporate labels at the pyrrolidine ring and quantify excretion in urine/bile. ’s forodesine trials used ¹⁴C labeling for mass balance studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。